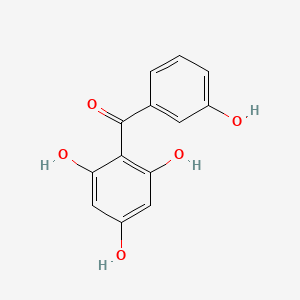

2,3',4,6-Tetrahydroxybenzophenone

Description

This compound has been reported in Garcinia multiflora and Gentiana lutea with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRYPHZJTWQLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331553 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-33-0 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3',4,6-Tetrahydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3',4,6-tetrahydroxybenzophenone, a valuable intermediate in pharmaceutical and materials science. While direct, detailed experimental protocols for this specific isomer are not extensively reported in publicly available literature, this document outlines plausible and established synthetic strategies based on well-known organic reactions successfully employed for analogous polyhydroxybenzophenones. The information herein is intended to equip researchers with the foundational knowledge to develop a robust synthetic procedure.

Introduction

This compound is a member of the hydroxybenzophenone family, a class of compounds recognized for their significant biological activities and applications as UV stabilizers. The specific substitution pattern of this isomer offers unique electronic and steric properties, making it a molecule of interest for further investigation and development. This guide will focus on two primary and versatile synthetic methodologies: the Friedel-Crafts Acylation and the Hoesch Reaction.

Proposed Synthetic Pathways

Based on established chemical principles for the synthesis of related hydroxybenzophenones, two main retrosynthetic approaches are proposed for this compound.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely used method for the formation of aryl ketones.[1][2][3] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or a carboxylic acid in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the logical disconnection would involve a highly activated phenol (B47542), such as 1,2,4-benzenetriol (B23740), and an acylating agent, 3-hydroxybenzoyl chloride (or 3-hydroxybenzoic acid). The high electron density of the 1,2,4-benzenetriol ring makes it a potent nucleophile for the Friedel-Crafts reaction.

Diagram of the Proposed Friedel-Crafts Acylation Pathway

Caption: Proposed Friedel-Crafts acylation route to the target molecule.

Hoesch Reaction

The Hoesch reaction (also known as the Houben-Hoesch reaction) is particularly useful for the synthesis of polyhydroxyaryl ketones.[4][5] This reaction involves the condensation of a nitrile with a polyhydric phenol in the presence of a Lewis acid catalyst (typically zinc chloride) and hydrogen chloride.

A plausible Hoesch reaction for the synthesis of this compound would involve the reaction of 1,2,4-benzenetriol with 3-hydroxybenzonitrile. The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to the desired ketone.

Diagram of the Proposed Hoesch Reaction Pathway

Caption: Proposed Hoesch reaction route to the target molecule.

Experimental Protocols (Adapted from Analogous Syntheses)

The following are detailed experimental protocols adapted from the synthesis of structurally similar tetrahydroxybenzophenones. These should serve as a starting point for the development of a specific procedure for this compound.

General Friedel-Crafts Acylation Protocol

This protocol is adapted from the synthesis of other polyhydroxybenzophenones.[6]

Materials:

-

1,2,4-Benzenetriol

-

3-Hydroxybenzoic acid

-

Boron trifluoride methanol (B129727) solution (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Activated carbon (for decolorization)

-

Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

-

Hydrochloric acid (for workup)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 1,2,4-benzenetriol and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride or boron trifluoride) portion-wise while maintaining the temperature below 10 °C.

-

Prepare a solution of 3-hydroxybenzoyl chloride in the same anhydrous solvent and add it dropwise to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

General Hoesch Reaction Protocol

This protocol is adapted from the synthesis of 2,3,4,4'-tetrahydroxybenzophenone (B1349439).[7][8]

Materials:

-

1,2,4-Benzenetriol

-

3-Hydroxybenzonitrile

-

Anhydrous zinc chloride (catalyst)

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether (solvent)

-

Hydrochloric acid (for hydrolysis)

Procedure:

-

To a flame-dried, three-necked flask equipped with a gas inlet tube, a reflux condenser with a calcium chloride drying tube, and a mechanical stirrer, add 1,2,4-benzenetriol, 3-hydroxybenzonitrile, and anhydrous diethyl ether.

-

Cool the mixture in an ice-salt bath and begin to pass a steady stream of dry hydrogen chloride gas through the solution with vigorous stirring.

-

After the solution is saturated with HCl, add anhydrous zinc chloride portion-wise.

-

Continue passing HCl gas for several hours while maintaining the low temperature.

-

Allow the reaction mixture to stand at a low temperature (e.g., 0-5 °C) for an extended period (e.g., 24-48 hours) until the precipitation of the ketimine hydrochloride is complete.

-

Decant the ether and wash the precipitate with fresh anhydrous ether.

-

Hydrolyze the ketimine salt by adding dilute hydrochloric acid and heating the mixture to reflux for 1-2 hours.

-

Cool the mixture, and collect the precipitated crude product by filtration.

-

The crude this compound can be purified by recrystallization, typically from aqueous ethanol, often with the use of activated carbon for decolorization.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesis of analogous tetrahydroxybenzophenones, which can be used as a benchmark for the synthesis of the target molecule.

Table 1: Reaction Parameters for the Synthesis of 2,3,4,4'-Tetrahydroxybenzophenone via Hoesch Reaction [8]

| Parameter | Value |

| Molar Ratio (Pyrogallol:p-hydroxybenzonitrile) | 1 : 0.96 |

| Catalyst | ZnCl₂ |

| Solvent | Anhydrous Ether |

| Reaction Temperature | 20 °C |

| Reaction Time | 24 hours |

| Yield | > 90% |

| Purity | > 98% |

Table 2: Reaction Parameters for the Synthesis of 2,3,4,4'-Tetrahydroxybenzophenone via Friedel-Crafts Acylation [6]

| Parameter | Value |

| Reactants | Pyrogallic acid, p-hydroxybenzoic acid |

| Catalyst | Boron trifluoride methanol solution |

| Reaction Temperature | 110 °C |

| Reaction Time | 6 hours |

| Crude Yield | ~75-80% |

Conclusion

The synthesis of this compound can be approached through established methodologies such as the Friedel-Crafts acylation and the Hoesch reaction. While specific experimental data for this isomer is scarce, the provided protocols for analogous compounds offer a solid foundation for developing a successful synthetic route. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity. This guide serves as a critical resource for researchers embarking on the synthesis of this and other novel polyhydroxybenzophenone derivatives for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]

- 7. Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP) - Eureka | Patsnap [eureka.patsnap.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Unraveling the Natural Origins of 2,3',4,6-Tetrahydroxybenzophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a member of the hydroxybenzophenone class of organic compounds, recognized for its potential as a precursor in the biosynthesis of xanthones in higher plants and its inherent antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this specific benzophenone (B1666685) isomer, synthesizing the available scientific literature to support further research and development. While this document aims to be a thorough resource, it is important to note that detailed experimental protocols for the isolation and quantification of this compound, as well as specific data on its signaling pathways, are not extensively detailed in the current body of scientific literature. Much of the available research focuses on other isomers of tetrahydroxybenzophenone or provides general methodologies for the extraction of benzophenones from plant materials.

Natural Sources

Scientific literature has identified two primary plant species as natural sources of this compound:

-

Garcinia multiflora : This plant, belonging to the Clusiaceae family, has been reported to contain this compound.[1] Phytochemical studies of Garcinia multiflora have revealed a variety of benzophenone derivatives, often co-occurring with xanthones.[3][4][5]

-

Gentiana lutea : Commonly known as great yellow gentian, this member of the Gentianaceae family is another confirmed natural source of this compound.[1] This compound is understood to be an intermediate in the biosynthesis of xanthones within this plant.[6]

While these two species are the only confirmed sources for this specific isomer, the broader Garcinia and Gentiana genera are rich in various benzophenones and related phenolic compounds, suggesting that other species within these genera may also be potential sources.[7][8]

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the yield of this compound from its natural sources. Studies on the phytochemical composition of Garcinia multiflora and Gentiana lutea have qualitatively identified its presence but have not provided concentration or yield percentages from the raw plant material. This represents a significant knowledge gap for researchers and professionals interested in the large-scale extraction and utilization of this compound.

Table 1: Summary of Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Quantitative Data (Yield) |

| Garcinia multiflora | Clusiaceae | Stems[3] | Not Reported |

| Gentiana lutea | Gentianaceae | Roots[9] | Not Reported |

Experimental Protocols: A General Overview

Detailed experimental protocols for the specific isolation and purification of this compound are not explicitly described in the available literature. However, by examining the methodologies used for the isolation of other benzophenones from Garcinia and Gentiana species, a general workflow can be inferred. It is crucial to note that the following represents a generalized protocol and would require optimization for the specific target compound.

General Extraction and Isolation Workflow

The isolation of benzophenones from plant material typically involves the following steps:

-

Sample Preparation: The relevant plant material (e.g., dried and powdered stems of Garcinia multiflora or roots of Gentiana lutea) is prepared for extraction.

-

Extraction: The prepared plant material is subjected to solvent extraction. Common solvents used for the extraction of phenolic compounds include methanol, ethanol, and ethyl acetate (B1210297).[10] This process is often carried out at room temperature or with gentle heating and may involve techniques such as maceration, percolation, or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions containing the target compound are further purified using various chromatographic techniques. This is a critical step to isolate the specific isomer of interest.

-

Column Chromatography: Often performed using silica (B1680970) gel or Sephadex as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): A more refined technique for final purification, often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.[9]

-

The following diagram illustrates a generalized workflow for the isolation of benzophenones from plant material.

Signaling Pathways and Biological Activities

The biological activities and associated signaling pathways of this compound are not well-documented in the scientific literature. While many benzophenone derivatives exhibit a range of biological effects, including antioxidant and anti-inflammatory activities, these findings cannot be directly extrapolated to the 2,3',4,6-isomer without specific experimental validation.

For instance, other benzophenones have been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12] The antioxidant mechanism of phenolic compounds, including benzophenones, often involves the donation of a hydrogen atom or an electron to neutralize free radicals.[13][14]

The following diagram depicts a simplified representation of the TLR4/NF-κB signaling pathway, which is a common target for the anti-inflammatory action of various phytochemicals. It is presented here as a potential, yet unconfirmed, pathway for this compound.

Conclusion and Future Directions

For researchers and drug development professionals, the following areas warrant further investigation:

-

Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-UV, LC-MS) to quantify the concentration of this compound in its natural source materials.

-

Optimization of Isolation Protocols: The development of efficient and scalable extraction and purification protocols is essential for obtaining sufficient quantities of the pure compound for further studies.

-

Biological Activity Screening: Comprehensive screening of the biological activities of purified this compound, including its antioxidant, anti-inflammatory, and other relevant pharmacological properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.

Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable natural product for pharmaceutical and other applications.

References

- 1. This compound | C13H10O5 | CID 440991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26271-33-0 | BBA27133 [biosynth.com]

- 3. Xanthones and benzophenones from the stems of Garcinia multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Xanthones and Benzophenones from the Stems of Garcinia multiflora - Journal of Natural Products - Figshare [figshare.com]

- 6. Biogenesis of xanthones in Gentiana lutea - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Profile of Two Gentiana lutea L. Metabolites Using Computational Approaches and In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3',4,6-Tetrahydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxylated benzophenone (B1666685), a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and known biological effects of this specific isomer. Its structure, featuring hydroxyl groups on both phenyl rings, suggests potential for antioxidant, anti-inflammatory, and other pharmacological activities. This guide is intended to serve as a technical resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, with the IUPAC name (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone, is a small molecule with the chemical formula C₁₃H₁₀O₅.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone | PubChem[1] |

| Molecular Formula | C₁₃H₁₀O₅ | PubChem[1] |

| Molecular Weight | 246.21 g/mol | PubChem[1] |

| CAS Number | 26271-33-0 | PubChem[1] |

| Appearance | Yellow powder | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | BioCrick |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

LC-MS Data Summary: [1]

-

Precursor Type [M+H]⁺: m/z 247.0601043701172

-

Precursor Type [M-H]⁻: m/z 245.045547

Synthesis and Purification

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on the principles of organic chemistry and protocols for structurally similar compounds, a plausible synthetic route is the Friedel-Crafts acylation of phloroglucinol (B13840) with 3-hydroxybenzoic acid.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses)

Materials:

-

Phloroglucinol

-

3-Hydroxybenzoic acid

-

Anhydrous aluminum chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

-

Anhydrous nitrobenzene or carbon disulfide (solvent)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phloroglucinol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring.

-

Acylating Agent Addition: Dissolve 3-hydroxybenzoic acid in the anhydrous solvent and add it dropwise to the reaction mixture from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a temperature appropriate for the chosen solvent and catalyst (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and dilute HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated NaHCO₃ solution to remove any unreacted acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude this compound can be achieved by column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using an appropriate slurry method with a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

-

Elution: Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound. Recrystallization from a suitable solvent system may be performed for further purification if necessary.

Biological Activities and Signaling Pathways

While the biological activities of many benzophenone derivatives have been explored, specific data for this compound is limited. However, available information suggests its potential as a bioactive compound.

Antioxidant Activity

This compound is reported to possess antioxidant properties.[2][3] The presence of multiple hydroxyl groups on the aromatic rings is a key structural feature that often imparts radical scavenging capabilities to phenolic compounds.

Proposed Antioxidant Mechanism:

Caption: Proposed mechanism of antioxidant activity for this compound.

Anti-inflammatory and Anticancer Potential

While direct evidence for the anti-inflammatory and anticancer activities of this compound is not available, studies on other polyhydroxylated benzophenones suggest that this compound may also exhibit such properties. For instance, other benzophenone derivatives have been shown to inhibit the proliferation of various cancer cell lines and modulate inflammatory pathways.[3] Further research is required to specifically investigate these potential effects for the 2,3',4,6-isomer and to elucidate the underlying signaling pathways.

Conclusion

This compound is a polyhydroxylated aromatic compound with potential for various biological activities, notably as an antioxidant. While its fundamental chemical properties are partially characterized, there is a clear need for further research to establish a detailed profile, including its melting and boiling points, and comprehensive spectroscopic data. The development of a standardized synthesis and purification protocol would greatly facilitate its investigation. Furthermore, in-depth studies are warranted to explore its potential anti-inflammatory and anticancer effects and to identify the specific cellular signaling pathways it may modulate. This technical guide provides a foundation for future research into this promising compound.

References

- 1. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]

- 2. This compound | 26271-33-0 | BBA27133 [biosynth.com]

- 3. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 2,3',4,6-Tetrahydroxybenzophenone

A comprehensive technical guide on the , tailored for researchers, scientists, and drug development professionals.

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxybenzophenone, a class of compounds known for their diverse biological activities, including antioxidant properties. It serves as a crucial intermediate in the biosynthesis of xanthones in higher plants, making its structural elucidation and characterization of significant interest in the fields of natural product chemistry, phytochemistry, and drug discovery.[1][2][3][4][5][6][7] This guide provides a detailed overview of the available spectroscopic data for this compound, along with relevant experimental protocols and a visualization of its role in the xanthone (B1684191) biosynthetic pathway.

Spectroscopic Data

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for the identification and quantification of this compound. The compound has a molecular formula of C₁₃H₁₀O₅ and a molecular weight of 246.21 g/mol .[8]

Table 1: LC-MS Data for this compound ([M+H]⁺ Adduct) [8]

| Parameter | Value |

| Precursor Ion (m/z) | 247.060104 |

| Ionization Mode | ESI+ |

| Collision Energy | 45 HCD |

| Major Fragments (m/z) | Relative Intensity (%) |

| 186.927747 | 100 |

| 245.135893 | 56.09 |

| 188.927737 | 31.87 |

| 168.917158 | 24.94 |

| 185.930775 | 23.98 |

Table 2: LC-MS Data for this compound ([M-H]⁻ Adduct) [8]

| Parameter | Value |

| Precursor Ion (m/z) | 245.045547 |

| Ionization Mode | ESI- |

| Major Fragments (m/z) | Relative Intensity (%) |

| 151.002556 | 0.22 |

| 159.044061 | 0.16 |

| 161.023386 | 0.14 |

| 107.012819 | 0.10 |

| 201.054841 | 0.10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the cited search results. However, based on the analysis of related benzophenone (B1666685) derivatives, the following spectral features can be anticipated.[9][10][11]

-

¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the two phenyl rings. The chemical shifts would be influenced by the position and electronic effects of the hydroxyl groups. Protons ortho and para to the hydroxyl groups would likely appear at higher fields (lower ppm) compared to those on an unsubstituted ring, while protons ortho to the carbonyl group would be shifted downfield. The hydroxyl protons themselves would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 13 distinct signals for the carbon atoms, unless there is accidental equivalence. The carbonyl carbon would resonate at a characteristic downfield position (typically >190 ppm). Carbons bearing hydroxyl groups would also be shifted downfield compared to unsubstituted aromatic carbons.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available. For a similar compound, 2,4,6-trihydroxybenzophenone, characteristic absorption peaks were observed at 3459 cm⁻¹ (hydroxyl group), 1609 cm⁻¹ (chelated carbonyl group), 1487 cm⁻¹ (aromatic C=C), and 3141 cm⁻¹ (C-H stretch).[9] It is expected that this compound would exhibit similar characteristic vibrational bands.

UV-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectral data for this compound is not available. Generally, benzophenones exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions of the aromatic rings and the carbonyl group.[9] For 2,4,6-trihydroxybenzophenone, sunscreen activity was evaluated by measuring absorbance between 290-320 nm.[9]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of benzophenone derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons, such as those of the hydroxyl groups.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A stock solution can be prepared and then diluted to obtain concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Role in Xanthone Biosynthesis

This compound is a central intermediate in the biosynthesis of xanthones in plants.[1][2][3][6] The pathway involves the cyclization of this benzophenone to form the core xanthone scaffold.

Caption: Biosynthetic pathway of xanthones from this compound.

The biosynthesis begins with the condensation of benzoyl-CoA and three molecules of malonyl-CoA, catalyzed by benzophenone synthase, to form this compound.[5][12] This key intermediate then undergoes an intramolecular oxidative C-O phenol (B47542) coupling reaction, catalyzed by a cytochrome P450 enzyme known as xanthone synthase, to form the tricyclic xanthone core.[4][12] This core structure is then further modified by various tailoring enzymes to produce the vast array of naturally occurring xanthones.[1][2]

Conclusion

While a complete experimental spectroscopic dataset for this compound is not currently available in the literature, this guide provides the existing mass spectrometry data and outlines the expected features in other spectroscopic analyses based on related compounds. The provided experimental protocols offer a starting point for researchers aiming to characterize this molecule. Furthermore, understanding its pivotal role in the biosynthesis of xanthones provides a significant context for its importance in natural product research. Further studies are warranted to fully elucidate the spectroscopic properties of this key biosynthetic intermediate.

References

- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens [mdpi.com]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:26271-33-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C13H10O5 | CID 440991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 10. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 13C NMR spectrum [chemicalbook.com]

- 11. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

2,3',4,6-Tetrahydroxybenzophenone: A Technical Overview of Its Known Biological Roles and Postulated Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring polyhydroxybenzophenone found in select plant species, notably from the Garcinia and Gentiana genera. While extensive research on the specific mechanism of action of this particular isomer is limited, its primary established role is that of a key biosynthetic intermediate in the formation of xanthones, a class of compounds with diverse and significant pharmacological activities. This technical guide consolidates the available information on this compound, focusing on its established biochemical pathway and exploring its putative mechanisms of action based on its chemical structure and the known activities of related polyhydroxybenzophenones. This document aims to provide a foundational understanding for researchers and professionals in drug discovery and development by outlining the current state of knowledge and identifying critical areas for future investigation.

Introduction

This compound is a member of the benzophenone (B1666685) family, a class of compounds characterized by a diphenyl ketone core. The hydroxylation pattern of these compounds significantly influences their biological activities. While many benzophenone derivatives have been studied for their properties as UV filters, endocrine disruptors, and cytotoxic agents, this compound has primarily been identified in the context of plant secondary metabolism. It has been isolated from medicinal plants such as Garcinia multiflora and Gentiana lutea[1]. The principal and most well-documented role of this compound is as a central intermediate in the biosynthesis of xanthones in higher plants[2][3].

Core Mechanism of Action: Role in Xanthone (B1684191) Biosynthesis

The most clearly defined mechanism involving this compound is its pivotal role as a precursor in the biosynthesis of xanthones. This pathway is crucial for the production of a wide array of bioactive secondary metabolites in plants.

The formation of this compound is a key step that bridges primary and secondary metabolism. The biosynthesis proceeds via the condensation of benzoyl-CoA with three molecules of malonyl-CoA, catalyzed by benzophenone synthase, to yield 2,4,6-trihydroxybenzophenone. This intermediate then undergoes hydroxylation at the 3' position, a reaction catalyzed by the cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase, to form this compound[4][5]. This molecule then serves as the substrate for oxidative cyclization to form the core xanthone scaffold[3][6].

Postulated Mechanisms of Action

Direct experimental evidence for the mechanism of action of isolated this compound is currently lacking in the scientific literature. However, based on the activities of structurally similar polyhydroxybenzophenones and extracts from plants in which it is found, several mechanisms can be postulated.

Antioxidant Activity

Polyhydroxylated aromatic compounds are well-known for their antioxidant properties. It is plausible that this compound possesses radical scavenging activity due to the presence of multiple hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.

-

Quantitative Data: Specific quantitative data, such as IC50 values from DPPH or ABTS assays for this compound, are not available in the reviewed literature. Studies on extracts of Garcinia multiflora and Gentiana lutea have demonstrated antioxidant activity, but the contribution of this specific compound has not been quantified[7][8].

-

Experimental Protocol (General): A standard method to assess the antioxidant activity would be the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined from a dose-response curve.

-

Anti-inflammatory and Cytotoxic Activities

Benzophenones isolated from Garcinia species have shown anti-inflammatory and cytotoxic effects[9][10]. For instance, other tetrahydroxybenzophenone isomers have demonstrated cytotoxic activity against various cancer cell lines, inducing apoptosis through caspase activation and disruption of the mitochondrial membrane potential[10]. It is hypothesized that this compound may exhibit similar properties.

-

Quantitative Data: There is no specific data available on the anti-inflammatory or cytotoxic IC50 values for this compound. A study on benzophenones from Garcinia multiflora reported IC50 values for other derivatives in the low micromolar range for inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils[9][11][12].

-

Experimental Protocol (General for Cytotoxicity): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cytotoxicity.

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Data Summary

Due to the limited research specifically on this compound, a comprehensive quantitative data table cannot be provided at this time. The table below is included as a template for future research findings.

| Activity | Assay | Cell Line / System | IC50 / EC50 (µM) | Reference |

| Antioxidant | DPPH Radical Scavenging | Cell-free | Data not available | |

| Antioxidant | ABTS Radical Scavenging | Cell-free | Data not available | |

| Anti-inflammatory | Nitric Oxide Inhibition | Macrophages (e.g., RAW 264.7) | Data not available | |

| Cytotoxicity | MTT Assay | e.g., HeLa, MCF-7 | Data not available |

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its established role as a key precursor in the biosynthesis of pharmacologically active xanthones. While its own direct biological activities are not well-characterized, its chemical structure suggests potential for antioxidant, anti-inflammatory, and cytotoxic effects. The lack of specific data on its mechanism of action presents a significant knowledge gap and a clear opportunity for future research.

To advance the understanding of this compound, the following research is recommended:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources or through chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: Systematic screening of the compound in a panel of assays to quantify its antioxidant, anti-inflammatory, and cytotoxic activities. This should include determining IC50 values against various targets and cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound. This could involve enzyme inhibition assays, gene and protein expression analysis, and molecular docking studies.

A thorough investigation into the pharmacological profile of this compound will not only shed light on the bioactivity of this individual molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of polyhydroxybenzophenones.

References

- 1. This compound | C13H10O5 | CID 440991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - ProQuest [proquest.com]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthones and benzophenones from the stems of Garcinia multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of Antioxidant Activity of Gentian Lutea Root and Its Application in Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzophenone derivatives from the fruits of Garcinia multiflora and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

An In-depth Technical Guide to the Discovery and Isolation of 2,3',4,6-Tetrahydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 2,3',4,6-tetrahydroxybenzophenone, a naturally occurring benzophenone (B1666685) with potential applications in pharmacology and medicinal chemistry. This document details its natural sources, proposes potential methodologies for its isolation and synthesis, and summarizes its known physicochemical properties.

Introduction

This compound, with the IUPAC name (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone, is a member of the hydroxybenzophenone class of organic compounds.[1] These compounds are characterized by a benzophenone core with one or more hydroxyl groups attached to the phenyl rings. The specific substitution pattern of this compound makes it an interesting candidate for further research, particularly as it is known to be a precursor in the biosynthesis of xanthones in higher plants.[2] While not as extensively studied as some of its isomers, its natural occurrence and the biological activities of related benzophenones suggest its potential as a bioactive molecule.

Natural Occurrence and Discovery

This compound has been identified as a natural product in several plant species. Its presence has been reported in:

-

Garcinia multiflora : A plant species belonging to the Clusiaceae family, which is a rich source of various benzophenones and xanthones.[1]

-

Gentiana lutea : Commonly known as great yellow gentian, this member of the Gentianaceae family is another documented natural source of this compound.[1][2]

The discovery of this compound in these plants has been facilitated by modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which have allowed for the identification of this compound in complex plant extracts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is primarily derived from computational predictions and experimental data available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₅ | PubChem[1] |

| Molecular Weight | 246.21 g/mol | PubChem[1] |

| IUPAC Name | (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone | PubChem[1] |

| CAS Number | 26271-33-0 | PubChem[1] |

| XLogP3-AA (Predicted) | 2.4 | PubChem[1] |

| Monoisotopic Mass | 246.05282342 Da | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of this compound are not extensively documented in readily available literature. However, based on established methods for related compounds, the following protocols are proposed.

Proposed Protocol for Isolation from Natural Sources

This proposed protocol is based on general methods for the extraction and isolation of phenolic compounds from Garcinia species.

Experimental Workflow for Isolation

Caption: Proposed workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Dried and powdered plant material (e.g., stems of Garcinia multiflora) is subjected to extraction.

-

Extraction: The powdered material is extracted exhaustively with a polar solvent such as methanol or ethanol (B145695) at room temperature. The process is repeated multiple times to ensure complete extraction of the phenolic compounds.

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing the target compound is typically the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Final Purification: Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure compound.

Proposed Protocol for Chemical Synthesis

A plausible synthetic route for this compound is via a Friedel-Crafts acylation reaction between phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and 3-hydroxybenzoyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Methodology:

-

Reaction Setup: Phloroglucinol and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are suspended in a suitable anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.

-

Acylation: 3-Hydroxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled reaction mixture.

-

Reaction Progression: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress of the reaction is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. The following table summarizes the available LC-MS data from PubChem. For comparative purposes, the ¹H NMR data for the common isomer, 2,2',4,4'-tetrahydroxybenzophenone (B1218759), is also provided.

| Data Type | This compound | 2,2',4,4'-Tetrahydroxybenzophenone |

| LC-MS (ESI-QFT, [M+H]⁺) | Precursor m/z: 247.0601 | Not available |

| Collision Energy: 65HCD | ||

| Fragments (m/z): 171.90, 186.93, 83.05, 170.91, 62.02 | ||

| ¹H NMR (DMSO-d₆, 90 MHz) | Not available | δ (ppm): 11.26 (s, 2H, OH), 10.32 (s, 2H, OH), 7.22 (d, 2H), 6.36 (dd, 2H), 6.35 (d, 2H) |

Note: The ¹H NMR data for 2,2',4,4'-tetrahydroxybenzophenone is provided for illustrative purposes and will differ from that of this compound due to the different substitution pattern.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been extensively investigated. However, many benzophenone derivatives are known to possess antioxidant properties.[3] A related isomer, 2,3,4-trihydroxybenzophenone, has been shown to exhibit antioxidant and anti-neuroinflammatory effects, suggesting that it may modulate pathways related to oxidative stress.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. While direct evidence for the effect of this compound on this pathway is lacking, it represents a plausible mechanism of action for its potential antioxidant effects.

Nrf2-ARE Signaling Pathway

Caption: Hypothesized modulation of the Nrf2-ARE pathway by this compound.

This pathway illustrates how, under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the transcription of protective enzymes. It is hypothesized that this compound, like other phenolic antioxidants, may activate this pathway, thereby contributing to cellular protection against oxidative damage. Further research is required to validate this hypothesis.

Conclusion

This compound is a naturally occurring compound with a chemical structure that suggests potential for interesting biological activities. While its discovery in medicinal plants like Garcinia multiflora and Gentiana lutea has been established, there is a clear need for further research to fully elucidate its pharmacological profile. The proposed protocols for its isolation and synthesis in this guide provide a framework for obtaining this compound for future studies. Detailed spectroscopic characterization and investigation into its effects on cellular signaling pathways, such as the Nrf2-ARE pathway, will be crucial in uncovering its therapeutic potential. This in-depth technical guide serves as a foundational resource for researchers and scientists poised to explore the promising avenues that this compound presents in the field of drug discovery and development.

References

physical and chemical properties of 2,3',4,6-Tetrahydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxylated benzophenone (B1666685) that plays a significant role in the biosynthesis of xanthones in higher plants.[1][2][3] As a member of the benzophenone class of compounds, it possesses a structural backbone that is associated with a range of biological activities, including antioxidant properties.[4][5] This technical guide provides a comprehensive overview of the available physical, chemical, and biological data on this compound, with a focus on experimental details and potential applications in research and drug development.

Physical and Chemical Properties

While experimental data for this compound is limited, the following table summarizes its known and predicted physicochemical properties. It is important to note that much of the available experimental data is for its isomers, such as 2,2',4,4'-Tetrahydroxybenzophenone.

| Property | Value | Source |

| IUPAC Name | (3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | [6] |

| CAS Number | 26271-33-0 | [4][6] |

| Molecular Formula | C₁₃H₁₀O₅ | [6] |

| Molecular Weight | 246.22 g/mol | [6] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3] For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended.[2] | |

| Melting Point | No experimental data available. The related isomer 2,3,4,4'-Tetrahydroxybenzophenone has a reported melting point of 204.5–213.2 °C (refined). | |

| Boiling Point | No experimental data available. | |

| XLogP3-AA (Predicted) | 2.4 | [6] |

Spectral Data

-

Mass Spectrometry: PubChem provides LC-MS data with a precursor m/z of 247.0601043701172 ([M+H]+) and 245.045547 ([M-H]-).[6]

-

UV-Vis Spectroscopy: A study on the related compound 2,4,6-trihydroxybenzophenone (B1214741) reported its UV-Vis absorption to be in the 290-320 nm range in ethanol.[7]

-

Infrared (IR) Spectroscopy: For 2,4,6-trihydroxybenzophenone, characteristic IR absorption peaks were observed at 3459 cm⁻¹ (hydroxyl group), 1609 cm⁻¹ (chelated carbonyl group), and 1487 cm⁻¹ (aromatic C=C stretching).[7]

-

NMR Spectroscopy: 1H-NMR data for 2,4,6-trihydroxybenzophenone shows aromatic protons in the range of 6-8 ppm.[7]

Experimental Protocols

Synthesis of Tetrahydroxybenzophenone Isomers

While a specific protocol for the synthesis of this compound is not detailed in the available literature, methods for synthesizing similar isomers, such as 2,3,4,4'-tetrahydroxybenzophenone, can serve as a starting point. The Hoesch reaction is a common method employed.

Example Protocol for 2,3,4,4'-Tetrahydroxybenzophenone Synthesis (Hoesch Reaction):

-

Reaction Setup: In a reactor, combine pyrogallol (B1678534) (0.25 mol), p-hydroxybenzonitrile (0.24 mol), and 150 ml of anhydrous ether. Stir at room temperature until all solids are dissolved.

-

Catalyst Addition: Add zinc chloride (ZnCl₂, 0.1 mol).

-

Gas Purge: Immediately pass dry hydrogen chloride (HCl) gas through the reaction mixture for 3 hours.

-

Reaction: Stop the HCl gas flow and allow the reaction to proceed at room temperature for 24 hours.

-

Second Gas Purge: Pass dry HCl gas through the mixture again for 2 hours.

-

Hydrolysis: Add 48 ml of 20 wt% aqueous hydrochloric acid and 100 ml of diethyl ether. Heat the mixture to reflux for 2 hours.

-

Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by recrystallization. A general method for purifying hydroxybenzophenones involves dissolving the crude solid in a suitable solvent (e.g., boiling water or an alcohol-water mixture), treating with activated carbon to remove colored impurities, filtering the hot solution, and allowing the filtrate to cool to induce crystallization.[8]

Biological Activity and Signaling Pathways

The primary established biological role of this compound is as a key intermediate in the biosynthesis of xanthones in plants.[1][2][3] Xanthones are a class of secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Xanthone (B1684191) Biosynthesis Pathway

The formation of this compound is a crucial step in the xanthone biosynthetic pathway. This pathway begins with precursors from the shikimate and acetate pathways.[1] In a key step, the enzyme benzophenone synthase (BPS) catalyzes the condensation of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form this compound.[9] This intermediate is then cyclized via the action of a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to form the xanthone scaffold.[9]

Caption: Biosynthesis of the xanthone scaffold via this compound.

Antioxidant Activity

As a polyphenolic compound, this compound is expected to possess antioxidant properties due to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to scavenge free radicals.[4][5] While specific studies on the antioxidant capacity of this particular isomer are scarce, the general class of polyhydroxybenzophenones is known for these effects.[10]

Experimental Workflow for Antioxidant Assays:

The antioxidant activity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Caption: Workflow for DPPH and FRAP antioxidant assays.

Other Potential Biological Activities

While direct evidence is limited for this compound, studies on other isomers suggest potential for broader biological activities. For instance, 2,2',5,6'-tetrahydroxybenzophenone has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through the activation of caspases.[11] Another related compound, 2,3,4-trihydroxybenzophenone, has shown neuroprotective effects in a model of ischemic stroke by exhibiting antioxidant and anti-neuroinflammatory properties.[12] These findings suggest that this compound could be a candidate for similar biological evaluations.

At present, there is no specific information available in the scientific literature detailing the direct interaction of this compound with other cellular signaling pathways beyond its role in xanthone biosynthesis.

Conclusion and Future Directions

This compound is a naturally occurring polyhydroxybenzophenone with a confirmed role as a central intermediate in the biosynthesis of xanthones. While its basic chemical properties are known, there is a notable lack of comprehensive experimental data regarding its physical properties, detailed spectral characteristics, and specific biological activities. The established protocols for the synthesis of its isomers provide a solid foundation for developing a targeted synthetic route. Given the known antioxidant and cytotoxic activities of related benzophenones, future research should focus on the following areas:

-

Development and publication of a detailed, optimized protocol for the synthesis and purification of this compound.

-

Comprehensive spectroscopic characterization (NMR, IR, UV-Vis, and high-resolution MS) to establish a reference dataset.

-

In-depth evaluation of its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties using a range of in vitro and in vivo models.

-

Investigation into its potential to modulate key cellular signaling pathways implicated in various diseases, thereby uncovering its broader therapeutic potential.

Such studies will be instrumental in unlocking the full potential of this compound for applications in medicinal chemistry and drug discovery.

References

- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - ProQuest [proquest.com]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 26271-33-0 | BBA27133 [biosynth.com]

- 6. This compound | C13H10O5 | CID 440991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Profile of 2,3',4,6-Tetrahydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,6-Tetrahydroxybenzophenone is a naturally occurring benzophenone (B1666685) derivative found in medicinal plants such as Garcinia multiflora and Gentiana lutea.[1][2] While this compound is recognized for its antioxidant potential, detailed in vitro and in vivo studies quantifying its specific activity and elucidating its mechanisms of action are limited in publicly available scientific literature. This technical guide consolidates the current knowledge on this compound, drawing from research on its natural sources and structurally related compounds. It provides an overview of the antioxidant properties of extracts containing this benzophenone, detailed experimental protocols for key antioxidant assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a member of the hydroxybenzophenone class of organic compounds, characterized by a benzophenone core with four hydroxyl groups.[2] Its presence in plants with documented traditional medicinal uses, such as Garcinia multiflora and Gentiana lutea, suggests potential pharmacological activities, including antioxidant effects.[1][2] The antioxidant properties of phenolic compounds like benzophenones are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making compounds with antioxidant capabilities valuable targets for drug discovery and development.

In Vitro Antioxidant Activity

Direct quantitative data on the antioxidant activity of isolated this compound is scarce. However, studies on extracts from plants known to contain this compound provide indirect evidence of its potential efficacy.

A study on the methanolic extract of the root of Garcinia multiflora demonstrated significant free radical scavenging activity. The research involved fractionating the crude extract and testing the antioxidant capacity of each fraction. The ethyl acetate (B1210297) (EtOAc) soluble fraction, which would contain moderately polar compounds like this compound, exhibited the strongest scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. While this study did not report a specific IC50 value for this compound, it did isolate a closely related compound, 2,4,3',4'-tetrahydroxy-6-methoxybenzophenone, and noted it as a major bioactive constituent with antioxidant activity comparable to the well-known antioxidant, (+)-catechin.

Table 1: DPPH Radical Scavenging Activity of Garcinia multiflora Root Extracts

| Extract/Fraction | IC50 (µg/mL) |

| Crude Methanolic Extract | 16.0 |

| Ethyl Acetate (EtOAc) Fraction | 14.1 |

| n-Butanol (BuOH) Fraction | 29.9 |

| Water Fraction | >100 |

| (+)-Catechin (Standard) | 2.9 |

Data extracted from a study on Garcinia multiflora root extracts.

Potential Mechanisms of Antioxidant Action

While specific signaling pathways activated by this compound have not been delineated, the mechanisms of action for similar phenolic compounds and extracts from its plant sources have been investigated.

Extracts from Gentiana lutea, another source of this compound, have been shown to exert protective effects against oxidative stress by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cellular defense against oxidative damage. It is plausible that this compound contributes to the observed Nrf2 activation by Gentiana lutea extracts.

The fundamental antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compound (this compound) dissolved in methanol (B129727) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid) at various concentrations.

-

Methanol (as blank).

-

-

Procedure:

-

In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.

-

Reagents:

-

ABTS solution (7 mM in water).

-

Potassium persulfate solution (2.45 mM in water).

-

Test compound dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., Trolox) at various concentrations.

-

Phosphate buffered saline (PBS) or ethanol (B145695).

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound or standard solution to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the test compound or standard.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM in water).

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

-

Test compound dissolved in a suitable solvent at various concentrations.

-

Ferrous sulfate (B86663) (FeSO₄) solution for the standard curve.

-

-

Procedure:

-

Add 30 µL of the test compound to 900 µL of the FRAP reagent.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.

-

Conclusion and Future Directions

This compound is a phenolic compound with strong potential as an antioxidant. While direct evidence of its antioxidant capacity is currently limited, studies on the extracts of Garcinia multiflora and Gentiana lutea, in which it is naturally found, suggest significant free radical scavenging and cytoprotective activities. The likely mechanism of action involves direct radical scavenging through hydrogen atom donation and potentially the modulation of cellular antioxidant pathways such as the Nrf2 signaling cascade.

Future research should focus on isolating or synthesizing pure this compound to perform comprehensive in vitro antioxidant assays and determine its IC50 values in various models. Furthermore, cell-based assays are necessary to elucidate the specific signaling pathways it modulates and to assess its bioavailability and efficacy in more complex biological systems. Such studies will be crucial for fully understanding the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related diseases.

References

Potential Therapeutic Effects of 2,3',4,6-Tetrahydroxybenzophenone: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively covers various isomers of tetrahydroxybenzophenone; however, specific research on the therapeutic effects, mechanisms of action, and quantitative biological data for 2,3',4,6-Tetrahydroxybenzophenone is notably scarce. This guide provides a comprehensive overview of the known properties of this specific molecule and supplements this with in-depth technical information and data from closely related tetrahydroxybenzophenone isomers to infer its potential therapeutic applications. The content herein is intended to guide future research into this specific compound.

Introduction to this compound

This compound is a member of the hydroxybenzophenone class of organic compounds. These compounds are characterized by a benzophenone (B1666685) core with one or more hydroxyl groups attached to the phenyl rings. The position and number of these hydroxyl groups significantly influence the biological activity of the molecule.

Chemical Structure and Properties:

-

Molecular Formula: C₁₃H₁₀O₅

-

Molecular Weight: 246.21 g/mol

-

IUPAC Name: (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone

-

Natural Occurrences: This compound has been reported to be found in plant species such as Garcinia multiflora and Gentiana lutea.[1]

Inferred Therapeutic Potential Based on Isomeric Studies

While direct experimental data on this compound is limited, studies on its isomers, such as 2,2',4,4'-tetrahydroxybenzophenone (B1218759) and 2,3,4-trihydroxybenzophenone (B75506), suggest several potential therapeutic avenues, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.

Antioxidant Activity

Hydroxybenzophenones are known for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.

Quantitative Data from Related Isomers:

| Compound | Assay | IC50 Value | Reference |

| 2,3,4-Trihydroxybenzophenone (THB) | DPPH radical scavenging | Not specified | [2] |

| 2,3,4-Trihydroxybenzophenone (THB) | ABTS radical scavenging | Not specified | [2] |

Experimental Protocols for Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of a compound to scavenge this radical is measured by the decrease in absorbance.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of benzophenone derivatives has been investigated, often focusing on their ability to inhibit key inflammatory mediators and signaling pathways. For instance, some benzophenones have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

Inferred Mechanism of Anti-inflammatory Action: